![molecular formula C12H20NO6PS B12850388 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,4-b][1,4]dioxin core, which is known for its electronic properties, and a phosphate group, which imparts solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-b][1,4]dioxin core, followed by the introduction of the phosphate group through phosphorylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
作用機序
The mechanism of action of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with enzymes and receptors, potentially modulating their activity. The phosphate group can facilitate binding to biological molecules, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Thieno[3,4-b][1,4]dioxin derivatives: These compounds share the same core structure but differ in functional groups, affecting their reactivity and applications.
Phosphate esters: Compounds with similar phosphate groups but different organic moieties, influencing their solubility and biological activity.
Uniqueness
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate is unique due to its combination of a thieno[3,4-b][1,4]dioxin core and a phosphate group, which imparts distinct electronic and solubility properties. This combination makes it particularly valuable for applications requiring specific electronic characteristics and reactivity.
特性
分子式 |
C12H20NO6PS |
|---|---|
分子量 |
337.33 g/mol |
IUPAC名 |
2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C12H20NO6PS/c1-13(2,3)4-5-17-20(14,15)18-7-10-6-16-11-8-21-9-12(11)19-10/h8-10H,4-7H2,1-3H3 |
InChIキー |
CUBZOWTWMVIQSI-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC1COC2=CSC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B12850326.png)
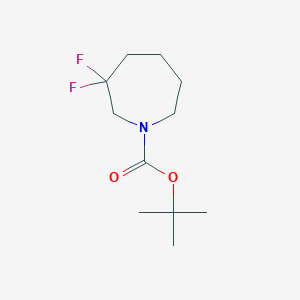
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)

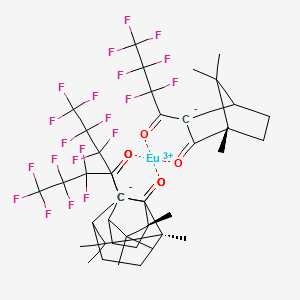
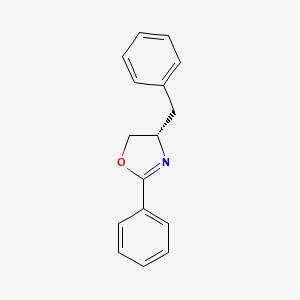

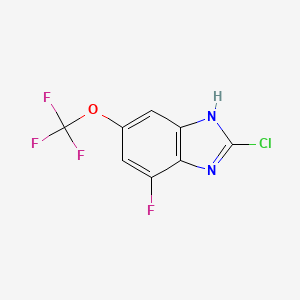

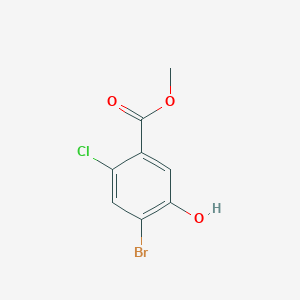
![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)
